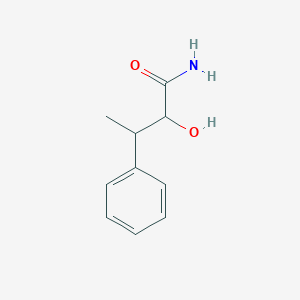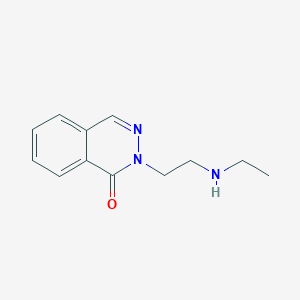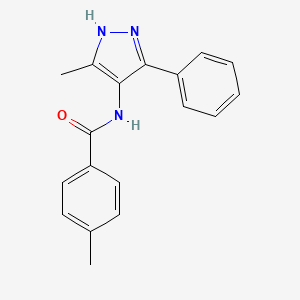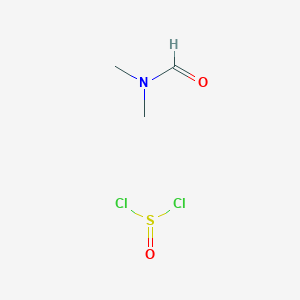![molecular formula C13H19NO2S B8481456 5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B8481456.png)
5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a thieno[3,2-c]pyridine core structure, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The tert-butoxycarbonyl (t-BOC) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Vorbereitungsmethoden
The synthesis of 5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the following steps:
Formation of the Thieno[3,2-c]pyridine Core: The core structure can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Introduction of the t-BOC Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using automated systems and large-scale reactors.
Analyse Chemischer Reaktionen
5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction outcomes .
Wissenschaftliche Forschungsanwendungen
5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thienopyridine derivatives have shown efficacy.
Wirkmechanismus
The mechanism of action of 5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved can include modulation of enzyme activity, alteration of receptor signaling, and interaction with cellular components .
Vergleich Mit ähnlichen Verbindungen
5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Lacks the t-BOC group and may have different reactivity and applications.
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: Contains a thiazole ring instead of a thiophene ring, leading to different chemical properties and uses.
Eigenschaften
Molekularformel |
C13H19NO2S |
|---|---|
Molekulargewicht |
253.36 g/mol |
IUPAC-Name |
tert-butyl 3-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H19NO2S/c1-9-8-17-11-5-6-14(7-10(9)11)12(15)16-13(2,3)4/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
QDJSWSBQYDDJGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC2=C1CN(CC2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



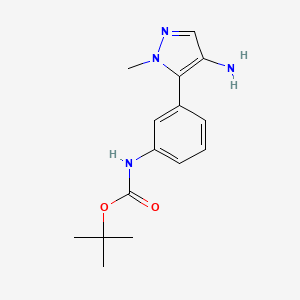
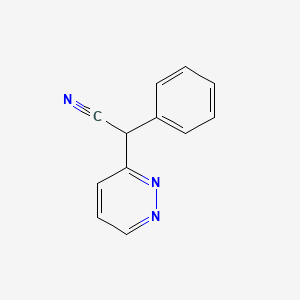
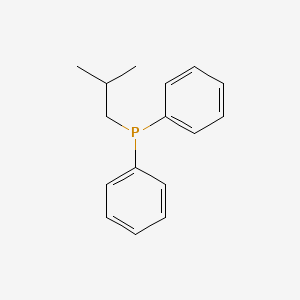
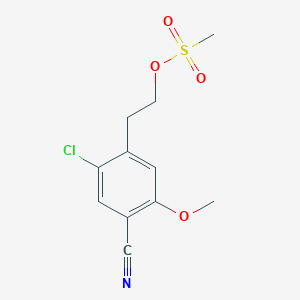
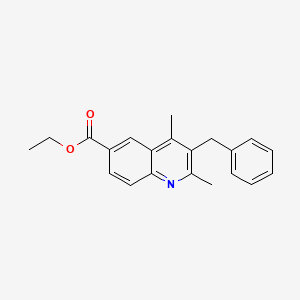
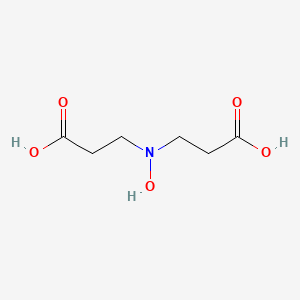
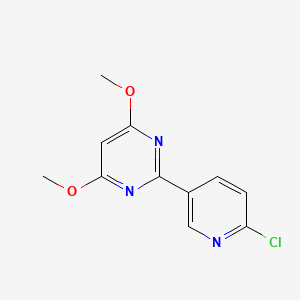
![Carbamic acid,n-[2-amino-5-[(2-methylpropyl)amino]-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8481422.png)
![tert-butyl N-[1-[2-(3,5-dichlorophenoxy)acetyl]piperidin-4-yl]carbamate](/img/structure/B8481430.png)
